molecular formula C9H9F2NO2 B2719530 3-Amino-5-(difluoromethyl)-4-methylbenzoic acid CAS No. 2248380-57-4

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid

Cat. No. B2719530
CAS RN: 2248380-57-4
M. Wt: 201.173
InChI Key: GQVJRVUDRQSSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid, also known as AMCA, is a fluorinated benzoic acid derivative that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(difluoromethyl)-4-methylbenzoic acid is based on its ability to undergo a fluorescence resonance energy transfer (FRET) process upon binding to target molecules. This process involves the transfer of energy from the excited state of the fluorophore to a nearby acceptor molecule, resulting in a decrease in fluorescence intensity. The extent of FRET can be used to determine the proximity and interaction between the probe and the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not significantly affect cellular viability or proliferation. However, it can interfere with certain cellular processes and affect the function of specific proteins. For example, this compound has been shown to inhibit the activity of some enzymes and affect the binding of transcription factors to DNA.

Advantages and Limitations for Lab Experiments

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid has several advantages as a fluorescent probe, including its high sensitivity, selectivity, and photostability. It can also be easily conjugated to other molecules, allowing for the development of customized probes for specific applications. However, this compound has some limitations, such as its relatively low quantum yield and limited compatibility with certain experimental conditions.

Future Directions

There are several potential future directions for the use of 3-Amino-5-(difluoromethyl)-4-methylbenzoic acid in scientific research. One area of interest is the development of new this compound-based probes for detecting and monitoring specific cellular processes. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the use of this compound in combination with other fluorescent probes and imaging techniques could provide new insights into complex biological systems.

Synthesis Methods

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with difluoromethylamine and subsequent reduction of the resulting intermediate. The final product can be purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy.

Scientific Research Applications

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid has been widely used in scientific research as a fluorescent probe for detecting and monitoring various biological processes. It has been shown to selectively bind to proteins and nucleic acids, allowing for the visualization of specific cellular structures and interactions. Additionally, this compound has been used as a pH-sensitive probe for measuring intracellular pH changes and as a substrate for enzymatic assays.

properties

IUPAC Name

3-amino-5-(difluoromethyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-4-6(8(10)11)2-5(9(13)14)3-7(4)12/h2-3,8H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVJRVUDRQSSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.